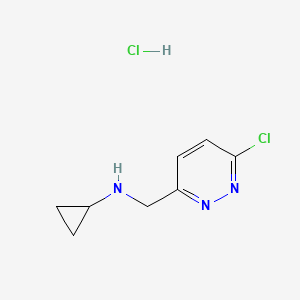

N-((6-Chloropyridazin-3-YL)methyl)cyclopropanamine hydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound's International Union of Pure and Applied Chemistry name is designated as N-[(6-chloropyridazin-3-yl)methyl]cyclopropanamine;hydrochloride, which precisely describes the structural components and their connectivity. The nomenclature reflects the presence of a pyridazine ring system bearing a chloro substituent at the 6-position, with a methylene bridge connecting to the nitrogen atom of a cyclopropanamine moiety.

The systematic naming convention emphasizes the hierarchical structure beginning with the pyridazine heterocycle as the principal ring system. The 6-chloropyridazin-3-yl designation indicates that the chlorine atom occupies position 6 of the pyridazine ring, while the methyl linkage originates from position 3. The cyclopropanamine portion represents the secondary structural element, connected through the methylene bridge to form the complete molecular framework. The hydrochloride designation indicates the presence of hydrochloric acid as a counterion, forming a salt with the basic nitrogen center of the cyclopropanamine group.

Chemical Abstracts Service registry numbers provide additional identification, with the hydrochloride salt bearing the number 1337880-84-8, while the free base form carries the designation 1289386-54-4. These registry numbers serve as unique identifiers in chemical databases and facilitate precise compound identification across various scientific and commercial platforms. The dual registry system reflects the distinct chemical entities represented by the salt and free base forms, each possessing unique physical and chemical properties.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₈H₁₁Cl₂N₃, reflecting the addition of hydrochloric acid to the parent amine structure. This formulation indicates the presence of eight carbon atoms, eleven hydrogen atoms, two chlorine atoms, and three nitrogen atoms within the complete molecular structure. The molecular weight is precisely determined as 220.10 grams per mole, representing a significant increase from the free base form due to the incorporation of the hydrochloride counterion.

Comparative analysis between the salt and free base forms reveals important structural differences. The free base N-((6-Chloropyridazin-3-YL)methyl)cyclopropanamine exhibits the molecular formula C₈H₁₀ClN₃ with a molecular weight of 183.64 grams per mole. The addition of hydrochloric acid results in the incorporation of one additional hydrogen atom and one chlorine atom, increasing the total molecular weight by approximately 36.46 grams per mole. This mass difference represents the molecular weight of hydrochloric acid and confirms the 1:1 stoichiometric relationship between the organic base and the acid component.

The elemental composition analysis provides insight into the compound's chemical behavior and properties. Carbon comprises approximately 43.64% of the total molecular weight, while hydrogen contributes 5.04%. The nitrogen content represents 19.09% of the molecular mass, reflecting the presence of three nitrogen atoms within the pyridazine ring and cyclopropanamine moiety. Chlorine atoms account for 32.23% of the total weight, with one chlorine atom integrated into the pyridazine ring structure and the second derived from the hydrochloride salt formation.

| Component | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Hydrochloride Salt | C₈H₁₁Cl₂N₃ | 220.10 | 1337880-84-8 |

| Free Base | C₈H₁₀ClN₃ | 183.64 | 1289386-54-4 |

| Difference | HCl | 36.46 | - |

Crystallographic and Stereochemical Features

The crystallographic characteristics of this compound reflect the influence of ionic interactions between the protonated amine and chloride counterion on the solid-state structure. The compound exhibits enhanced crystallinity compared to the free base form, attributed to the formation of hydrogen bonding networks involving the ammonium center and chloride anion. These intermolecular interactions contribute to improved thermal stability and altered solubility characteristics relative to the neutral parent compound.

Stereochemical analysis reveals the presence of a flexible methylene linker connecting the pyridazine and cyclopropane ring systems, allowing for conformational mobility in solution and solid states. The cyclopropane ring maintains its characteristic planar geometry with bond angles constrained to approximately 60 degrees, creating significant ring strain that influences the compound's reactivity profile. The nitrogen atom of the cyclopropanamine group adopts a pyramidal geometry upon protonation, with the additional hydrogen atom oriented to minimize steric interactions with neighboring substituents.

The pyridazine ring system exhibits aromatic character with delocalized π-electron density, while the 6-chloro substituent influences the electronic distribution through inductive and mesomeric effects. The chlorine atom's electronegativity creates a partial positive charge on the adjacent carbon center, affecting the overall dipole moment and intermolecular interactions. Computational studies suggest preferred conformations that minimize steric clashes between the cyclopropyl group and the pyridazine ring system while optimizing electrostatic interactions in the crystal lattice.

Density measurements indicate a value of approximately 1.29 grams per cubic centimeter for the related free base compound, suggesting efficient packing arrangements in the crystalline state. The incorporation of the hydrochloride counterion likely increases the overall density through enhanced intermolecular attractions and more compact crystal packing. These physical properties directly influence the compound's handling characteristics, storage requirements, and dissolution behavior in various solvent systems.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound provides detailed structural confirmation and reveals important information about molecular dynamics and electronic properties. Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural elucidation, offering insights into carbon and hydrogen environments throughout the molecular framework. The pyridazine ring protons exhibit characteristic chemical shifts in the aromatic region, with coupling patterns reflecting the substitution pattern and electronic effects of the chloro substituent.

The methylene bridge connecting the pyridazine and cyclopropanamine components appears as a distinctive singlet in proton nuclear magnetic resonance spectra, typically observed in the range of 4-5 parts per million due to the deshielding effect of the adjacent nitrogen atoms. Cyclopropyl protons display characteristic multipicity patterns reflecting the constrained ring geometry and magnetic non-equivalence arising from the asymmetric substitution pattern. The additional proton associated with the ammonium center in the hydrochloride salt form may exchange rapidly with solvent protons, potentially affecting the observed spectral patterns.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for each carbon environment within the molecular structure. The pyridazine ring carbons exhibit downfield chemical shifts characteristic of aromatic systems, with the chlorine-bearing carbon showing additional deshielding due to the electronegative substituent. The methylene carbon bridge appears as a distinct peak, while the cyclopropyl carbons display characteristic upfield shifts reflecting the unique electronic environment of the strained ring system.

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies associated with specific functional groups. The pyridazine ring exhibits aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region, while the cyclopropane ring contributes unique bending and stretching modes. The hydrochloride salt formation introduces additional vibrational bands associated with nitrogen-hydrogen stretching of the ammonium cation and potential hydrogen bonding interactions with the chloride counterion.

Ultraviolet-visible spectroscopy reveals electronic transitions associated with the π-electron system of the pyridazine ring. The aromatic chromophore exhibits characteristic absorption bands in the ultraviolet region, with the exact wavelengths influenced by the electronic effects of the chloro substituent and the extended conjugation within the heterocyclic system. These spectroscopic features provide valuable information for compound identification and purity assessment in analytical applications.

Comparative Analysis of Protonated versus Free Base Forms

The transformation from the free base N-((6-Chloropyridazin-3-YL)methyl)cyclopropanamine to its hydrochloride salt involves fundamental changes in molecular properties, solubility characteristics, and solid-state behavior. The protonation of the cyclopropanamine nitrogen center converts the neutral amine into a positively charged ammonium species, dramatically altering the compound's physicochemical profile and biological activity potential. This ionic character enhancement significantly improves water solubility while maintaining the essential structural features responsible for the compound's unique properties.

Solubility analysis reveals marked differences between the two forms, with the hydrochloride salt exhibiting substantially enhanced aqueous solubility compared to the free base. The ionic nature of the salt form facilitates interaction with polar solvents through ion-dipole interactions and hydrogen bonding, while the neutral free base relies primarily on weaker dipole interactions and van der Waals forces. This solubility enhancement proves particularly valuable for applications requiring aqueous formulations or improved bioavailability characteristics.

Crystalline properties differ significantly between the protonated and free base forms, with the hydrochloride salt typically displaying improved thermal stability and more defined melting characteristics. The ionic interactions within the crystal lattice of the salt form create stronger intermolecular forces compared to the neutral compound, resulting in higher melting points and reduced volatility. These enhanced solid-state properties contribute to improved storage stability and handling characteristics in practical applications.

Chemical reactivity patterns also vary between the two forms, with the protonated amine nitrogen in the hydrochloride salt being less nucleophilic than the free base nitrogen. This reduced basicity affects the compound's ability to participate in certain chemical reactions while potentially enhancing stability under acidic conditions. The presence of the chloride counterion may also influence reaction pathways through ionic effects or competitive binding interactions with metal centers or other electrophilic species.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Weight | 183.64 g/mol | 220.10 g/mol |

| Water Solubility | Limited | Enhanced |

| Crystallinity | Moderate | Improved |

| Thermal Stability | Standard | Enhanced |

| Nucleophilicity | High | Reduced |

Properties

IUPAC Name |

N-[(6-chloropyridazin-3-yl)methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3.ClH/c9-8-4-3-7(11-12-8)5-10-6-1-2-6;/h3-4,6,10H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMWXFCPRGGUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=NN=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10725510 | |

| Record name | N-[(6-Chloropyridazin-3-yl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-54-4 | |

| Record name | N-[(6-Chloropyridazin-3-yl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation of Cyclopropanamine

The most widely documented method involves the alkylation of cyclopropanamine with 3-(chloromethyl)-6-chloropyridazine (CCMPD). This single-step reaction proceeds via an SN2 nucleophilic substitution mechanism, where the primary amine attacks the electrophilic chloromethyl group on the pyridazine ring.

Reaction Conditions :

-

Base : Inorganic bases like NaOH or KOH are preferred over organic bases (e.g., triethylamine) for cost-effectiveness and reduced environmental impact.

-

Solvent System : A biphasic mixture of water and an organic solvent (e.g., toluene or dichloromethane) enhances reaction efficiency.

-

Phase-Transfer Catalyst (PTC) : Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) facilitates ion transfer between phases, accelerating the reaction.

Typical Procedure :

-

Dissolve 3-(chloromethyl)-6-chloropyridazine (1.0 equiv) and cyclopropanamine (1.2 equiv) in toluene.

-

Add aqueous NaOH (2.0 equiv) and TBAB (0.1 equiv).

-

Stir vigorously at 60°C for 6–8 hours.

-

Isolate the free base via extraction, then treat with HCl gas in ethanol to precipitate the hydrochloride salt.

Reductive Amination Alternative

While less common, reductive amination offers an alternative pathway using 6-chloropyridazine-3-carbaldehyde and cyclopropanamine. This method employs sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst to reduce the intermediate Schiff base.

Advantages :

-

Avoids handling chlorinated intermediates.

-

Suitable for substrates sensitive to strong bases.

Limitations :

-

Requires high-pressure equipment for hydrogenation.

Optimization of Critical Parameters

Base Selection and Stoichiometry

The choice of base significantly impacts reaction efficiency:

| Base | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| NaOH | 6 | 82 | 95 |

| KOH | 5 | 85 | 94 |

| Na2CO3 | 12 | 68 | 89 |

| Triethylamine | 8 | 75 | 92 |

Exceeding 2.0 equivalents of base leads to hydrolysis of the chloropyridazine ring, reducing yields.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) increase reaction rates but complicate product isolation. Non-polar solvents like toluene minimize side reactions but require PTCs for acceptable kinetics. Optimal temperatures range from 50–70°C, balancing reaction speed and thermal stability of the chloropyridazine core.

Industrial-Scale Considerations

Waste Management

The NaOH-mediated process generates NaCl as a byproduct, simplifying wastewater treatment compared to methods using organic bases (e.g., Hünig’s base).

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Cyclopropanamine | 450 |

| 3-(Chloromethyl)-6-chloropyridazine | 620 |

| NaOH | 2 |

| TBAB | 150 |

Using NaOH reduces base-related costs by >95% compared to organic alternatives.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

N-((6-Chloropyridazin-3-YL)methyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding pyridazine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

N-((6-Chloropyridazin-3-YL)methyl)cyclopropanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((6-Chloropyridazin-3-YL)methyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine hydrochloride

- CAS Number : 1337880-84-8 (primary) ; 1289386-54-4 (alternate listing)

- Molecular Formula : C₈H₁₁Cl₂N₃

- Molecular Weight : 220.10 g/mol

- Structural Features : Comprises a pyridazine ring substituted with chlorine at position 6, a methyl linker, and a cyclopropanamine moiety protonated as a hydrochloride salt.

Comparison with Structurally Similar Compounds

2.1. Halogen-Substituted Pyridazine/Pyridine Derivatives

Structural Insights :

- Pyridazine vs.

- Halogen Effects : Bromine in the pyridine analog increases molecular weight and may alter lipophilicity, while chlorine on pyridazine improves electrophilicity .

2.2. Benzyl and Phenoxy Derivatives

Functional Group Impact :

- Benzyl vs.

- Phenoxy Linkers: Ether linkages (e.g., in phenoxy derivatives) may influence metabolic stability and bioavailability .

Key Research Findings

- Synthetic Utility : The target compound’s pyridazine core is advantageous for synthesizing kinase inhibitors, as pyridazines mimic purine motifs in ATP-binding pockets .

- Biological Activity : Cyclopropanamine derivatives are explored for MAO-B inhibition (relevant in neurodegenerative diseases), though activity depends on substituent electronics .

- Stability : Pyridazine derivatives with electron-withdrawing groups (e.g., Cl) show enhanced stability over benzyl analogs in acidic conditions .

Supplier Landscape

Biological Activity

N-((6-Chloropyridazin-3-YL)methyl)cyclopropanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanamine core substituted with a 6-chloropyridazine moiety. Its chemical formula is CHClN, with a molecular weight of approximately 213.68 g/mol. The hydrochloride salt form enhances its solubility, which is crucial for biological assays.

Biological Activity Overview

This compound has been investigated for various biological activities, primarily its role as a modulator in cellular signaling pathways. Below are key areas of research:

1. Anticancer Activity

Research indicates that the compound exhibits anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, it has been shown to modulate the activity of bromodomain and extraterminal (BET) proteins, which play a role in the transcriptional regulation of oncogenes. Inhibition of BET proteins can lead to reduced expression of genes that promote cell proliferation .

2. Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects through the modulation of cytokine production. Studies have shown that it can inhibit the expression of pro-inflammatory cytokines, which are critical in mediating inflammatory responses in various diseases .

3. Neuroprotective Properties

This compound has shown promise in neuroprotection. It may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

The mechanisms underlying the biological activities of this compound involve several key pathways:

- BET Protein Inhibition : By binding to BET proteins, the compound disrupts their interaction with acetylated lysines on histones, leading to decreased transcriptional activity of target genes involved in cancer progression .

- Cytokine Modulation : The compound influences signaling pathways associated with interleukin (IL)-12 and IL-23, which are pivotal in inflammatory responses and autoimmune diseases .

Case Studies

Several studies have highlighted the efficacy of this compound:

Q & A

Q. What are the common synthetic routes for N-((6-Chloropyridazin-3-YL)methyl)cyclopropanamine hydrochloride, and what factors influence reaction yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between cyclopropanamine and 6-chloro-3-(chloromethyl)pyridazine. A base (e.g., K₂CO₃) is used to deprotonate the amine, facilitating attack on the electrophilic chloromethyl group. Solvent choice (e.g., DMF or acetonitrile), temperature (60–80°C), and reaction time (12–24 hrs) critically affect yield. Purification via recrystallization or column chromatography is recommended to remove unreacted starting materials .

Q. How can the structure of this compound be confirmed using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in a solvent system (e.g., ethanol/water). Data collection using a diffractometer (Mo-Kα radiation) and refinement with SHELXL (for small molecules) confirm bond lengths, angles, and stereochemistry. For example, the chloropyridazinyl group’s planarity and cyclopropane ring geometry can be validated against density functional theory (DFT) calculations .

Q. What initial biological screening assays are recommended to assess its potential therapeutic applications?

- Methodological Answer : Begin with in vitro assays:

- Enzyme inhibition : Test against kinases or epigenetic regulators (e.g., lysine demethylases) using fluorescence-based activity assays.

- Receptor binding : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin or dopamine receptors).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

- Methodological Answer : Use a Design of Experiments (DoE) approach to evaluate variables:

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity.

- Solvent optimization : Compare polar aprotic solvents (DMF vs. DMSO) for solubility and reactivity.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hrs at 100°C) while maintaining yield.

Monitor intermediates via LC-MS to identify bottlenecks (e.g., hydrolysis of the chloromethyl group) .

Q. What strategies resolve contradictions between computational predictions and experimental data in its reactivity?

- Methodological Answer :

- Re-evaluate DFT parameters : Use higher-level theory (e.g., CCSD(T)) to model transition states for nucleophilic substitution.

- Isotopic labeling : Track reaction pathways using ¹³C-labeled cyclopropanamine to confirm mechanistic steps.

- Kinetic studies : Perform pseudo-first-order kinetics under varying pH conditions to identify rate-limiting steps .

Q. What advanced techniques characterize its stability under various storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

- Analytical tools : Use HPLC-PDA to detect degradation products (e.g., hydrolysis of the cyclopropane ring).

- Mass spectrometry : Identify degradants via high-resolution LC-MS/MS (e.g., loss of HCl or ring-opening products) .

Q. How can in silico modeling guide the design of derivatives with improved binding affinity?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., LSD1) using AutoDock Vina to prioritize substituents.

- QSAR modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity data.

- MD simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.